molecular formula C16H15NO6 B190220 Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate CAS No. 164161-49-3

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

Cat. No. B190220
M. Wt: 317.29 g/mol
InChI Key: SHQBNKDRVJNGDX-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

To a solution of methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (13.48 g, 0.0425 mol) in MeOH (700 mL) at 55° C., a concentrated solution of Na2S2O4 in water was added slowly until no more starting material was observed on TLC. The heterogeneous solution was concentrated under vacuum. The residue was treated with water (100 ml) and the mixture extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water and brine. After drying over MgSO4, the solvent was evaporated and the residue was purified on silica gel column, using ethyl acetate/DCM (1/9) as eluent to yield methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate. Yield: 7.36 g (60%). 1HNMR (DMSO-d6): δ 7.34 (5H, m), 7.25 (1H, s), 6.48 (2H, s), 6.39 (1H, s), 4.91 (2H, s), 3.80 (3H, s), 3.73 (3H, s). LC-MS (ESI) m/z 288 (M+H)+.
Quantity
13.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([O:22][CH3:23])=[CH:11][C:12]([N+:19]([O-])=O)=[C:13]([CH:18]=1)[C:14]([O:16][CH3:17])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-]S(S([O-])=O)=O.[Na+].[Na+]>CO.O>[NH2:19][C:12]1[CH:11]=[C:10]([O:22][CH3:23])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
13.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The heterogeneous solution was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel column

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)OC)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.